5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
Overview
Description
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with appropriate reagents under specific conditions. For example, the Doebner’s reaction conditions can be employed to convert the aldehyde to the corresponding propenoic acid . Another method involves the thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate, which affords methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and the furan ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furan derivatives. For example, the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with dimethyl butynedioate yields substituted benzo[b]furan .
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The furan ring and carboxylic acid group also contribute to the compound’s overall reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid include:
- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde
- 5-(3-(Trifluoromethyl)phenyl)-2-furylpropenoic acid
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFTNFHVKVATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350856 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54022-99-0 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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